2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a piperazine ring substituted with a bromophenylsulfonyl group and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common route includes the following steps:
Formation of the piperazine derivative: The starting material, 4-bromophenylsulfonyl chloride, reacts with piperazine to form 4-[(4-bromophenyl)sulfonyl]piperazine.
Formation of the hydrazide: The intermediate is then reacted with acetohydrazide to form the hydrazide derivative.
Condensation reaction: Finally, the hydrazide derivative undergoes a condensation reaction with 4-propoxybenzaldehyde to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazide moiety, potentially leading to the formation of amines.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The piperazine ring and the sulfonyl group are known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydrazide moiety can form hydrogen bonds with biological macromolecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
- 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(5-bromo-2-thienyl)methylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide is unique due to the presence of the propoxyphenyl group, which can influence its electronic properties and binding interactions
Properties
Molecular Formula |
C22H27BrN4O4S |
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Molecular Weight |
523.4 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H27BrN4O4S/c1-2-15-31-20-7-3-18(4-8-20)16-24-25-22(28)17-26-11-13-27(14-12-26)32(29,30)21-9-5-19(23)6-10-21/h3-10,16H,2,11-15,17H2,1H3,(H,25,28)/b24-16+ |
InChI Key |
CZCNKYFGTIVGIU-LFVJCYFKSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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